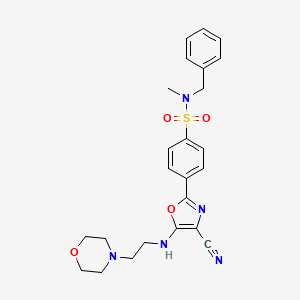

N-benzyl-4-(4-cyano-5-((2-morpholinoethyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide

Description

N-benzyl-4-(4-cyano-5-((2-morpholinoethyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide is a synthetic small molecule characterized by a central oxazole ring substituted with a cyano group at position 4 and a 2-morpholinoethylamino moiety at position 3. The benzenesulfonamide group is N-benzylated and N-methylated, contributing to its hydrophobic and electron-withdrawing properties.

Properties

IUPAC Name |

N-benzyl-4-[4-cyano-5-(2-morpholin-4-ylethylamino)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O4S/c1-28(18-19-5-3-2-4-6-19)34(30,31)21-9-7-20(8-10-21)23-27-22(17-25)24(33-23)26-11-12-29-13-15-32-16-14-29/h2-10,26H,11-16,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTRSJUZVWYGSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCN4CCOCC4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-4-(4-cyano-5-((2-morpholinoethyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide, identified by its CAS number 941004-43-9, is a compound of interest due to its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article delves into the biological properties of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 481.6 g/mol. The structure includes a benzene sulfonamide moiety, which is significant in medicinal chemistry for its ability to interact with biological targets.

| Property | Value |

|---|---|

| CAS Number | 941004-43-9 |

| Molecular Formula | C24H27N5O4S |

| Molecular Weight | 481.6 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Research indicates that compounds similar to this compound may exhibit their biological activity through various mechanisms:

- Inhibition of Enzymatic Activity : Similar benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to decreased cell proliferation in cancer cells resistant to traditional treatments like methotrexate .

- Kinase Inhibition : Some studies have reported that related compounds act as inhibitors of specific kinases involved in cancer progression. For instance, derivatives containing oxadiazole rings have demonstrated significant inhibitory effects on RET kinase activity .

- Cell Growth Inhibition : Evidence suggests that these compounds can inhibit cell growth through mechanisms involving the downregulation of proteins essential for cell survival and proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of benzamide derivatives, providing insights into their therapeutic potential:

- Antitumor Activity : A study focusing on benzamide riboside demonstrated its ability to inhibit cell growth in human T-cell lymphoblastic leukemia cells by downregulating DHFR protein levels. This suggests that similar compounds could be effective against various cancers .

- In Vivo Studies : In vivo experiments with related compounds have shown promising results in reducing tumor size and improving survival rates in animal models, indicating potential for clinical application .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific substituents on the benzamide core in modulating biological activity. Variations in the side chains significantly influence the efficacy and selectivity of these compounds against different biological targets .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests it may exhibit significant biological activity, particularly in the field of cancer therapy and enzyme inhibition.

Antitumor Activity

Recent studies have indicated that compounds similar to N-benzyl-4-(4-cyano-5-((2-morpholinoethyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide can act as inhibitors of specific kinases involved in cancer progression. For instance, a related series of benzamide derivatives were evaluated for their ability to inhibit RET kinase, which is implicated in various cancers. These studies demonstrated that modifications on the benzamide structure could lead to compounds with moderate to high potency against RET kinase, suggesting a potential pathway for further development of N-benzyl derivatives as antitumor agents .

Enzyme Inhibition

The compound's design allows it to interact with enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation. Inhibitors of this enzyme are valuable in cancer treatment as they can effectively halt the growth of rapidly dividing cells. The structural components of this compound may enhance binding affinity and specificity towards these enzymes, making it a candidate for further exploration in drug development .

Case Study 1: RET Kinase Inhibition

A study focused on the synthesis and evaluation of novel benzamide derivatives revealed that certain analogs exhibited significant inhibition of RET kinase activity both at the molecular and cellular levels. The results indicated that these compounds could effectively reduce cell proliferation driven by RET mutations, highlighting their potential as therapeutic agents for RET-driven cancers .

Case Study 2: Dihydrofolate Reductase Inhibition

In another investigation into benzamide derivatives, researchers synthesized compounds that demonstrated promising inhibitory effects on dihydrofolate reductase. This study emphasized the importance of structural modifications in enhancing the biological activity of benzamide derivatives, paving the way for the development of new antitumor drugs based on similar scaffolds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of sulfonamide-containing oxazole derivatives. Key structural analogs include:

*Exact molecular formula and weight for the target compound are inferred from analogs.

†Calculated based on substituent differences.

Key Observations:

Substituent Effects: The target compound features a morpholinoethylamino group, which introduces a polar, water-soluble morpholine ring linked via an ethyl spacer. This contrasts with the piperidin-1-yl (D434-0973) and azepan-1-yl (D434-1007) groups, which are aliphatic amines with six- and seven-membered rings, respectively. The 4-methylbenzylamino analog () replaces the morpholine with an aromatic group, likely enhancing π-π stacking interactions but reducing solubility .

Molecular Weight and Drug-Likeness: The target compound’s higher molecular weight (~464.6 g/mol) compared to D434-0973 (436.53 g/mol) and D434-1007 (450.56 g/mol) may affect its compliance with Lipinski’s "Rule of Five," particularly in oral bioavailability. However, the morpholinoethyl group could improve solubility, offsetting this drawback .

Research Findings (Inferred from Structural Trends):

- Piperidine/Azepane vs. Morpholine : Aliphatic amines like piperidine and azepane may confer greater metabolic stability compared to morpholine, which is prone to oxidation. However, morpholine’s electronegative oxygen could enhance target affinity in certain enzymatic pockets .

- Cyanosubstituted Oxazole: The 4-cyano group on the oxazole ring is conserved across analogs, indicating its critical role in electronic stabilization or as a hydrogen-bond acceptor .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-benzyl-4-(4-cyano-5-((2-morpholinoethyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation, oxazole ring formation, and morpholinoethylamine coupling. Key parameters include:

- Temperature : Maintain 0–5°C during sulfonamide formation to prevent side reactions.

- Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) for oxazole cyclization to enhance reactivity .

- Catalysts : Employ coupling agents like EDCI/HOBt for amide bond formation between the morpholinoethylamine and oxazole intermediates .

- Monitoring : Use TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track reaction progress .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Chromatography : Purify via column chromatography (silica gel, eluent: chloroform/methanol 9:1) .

- Spectroscopic Techniques :

- 1H/13C NMR : Confirm substitution patterns (e.g., benzenesulfonamide protons at δ 7.5–8.0 ppm; morpholino signals at δ 2.5–3.5 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (expected [M+H]+ ~550–560 m/z) .

- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3% tolerance) .

Q. What analytical techniques are recommended for characterizing its solid-state structure?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature for stability .

- Thermal Analysis : Perform DSC to identify melting points (expected range: 180–200°C) and thermal decomposition patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?

- Methodological Answer :

- Pharmacophore Mapping : Identify critical groups (e.g., sulfonamide, morpholinoethylamino) using docking software (AutoDock Vina) against targets like kinases or GPCRs .

- Analog Synthesis : Modify substituents (e.g., replace cyano with nitro or halogens) and compare bioactivity in enzyme inhibition assays (IC50 measurements) .

- In Vitro Assays : Test cytotoxicity (MTT assay on cancer cell lines) and selectivity (e.g., COX-2 inhibition vs. COX-1) .

Q. What strategies can resolve contradictions in solubility or bioactivity data across different studies?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method (pH 7.4 PBS buffer) with UV-Vis quantification (λmax ~260 nm). Compare results with computational predictions (LogP via ChemAxon) .

- Bioactivity Reproducibility : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate using positive controls (e.g., doxorubicin for cytotoxicity) .

Q. How can in silico modeling predict the compound’s interaction with biological targets like enzymes or receptors?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or GROMACS to simulate binding to ATP-binding pockets (e.g., EGFR kinase). Optimize force fields (AMBER) for sulfonamide-morpholine interactions .

- ADMET Prediction : Employ SwissADME to forecast permeability (Caco-2 model) and toxicity (hepatotoxicity alerts) .

Q. What experimental designs are suitable for investigating its mechanism of action in cancer or antimicrobial models?

- Methodological Answer :

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .

- Protein Binding Studies : Use SPR (surface plasmon resonance) to measure binding affinity (KD) to recombinant targets (e.g., tubulin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.